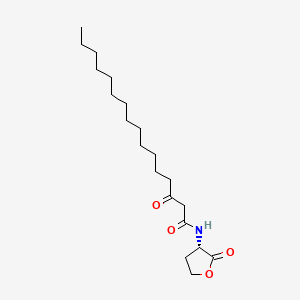

N-3-oxo-hexadecanoyl-L-Homoserine lactone

Description

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBAMTUXUHIYCQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of N-3-oxo-hexadecanoyl-L-Homoserine lactone?

An In-Depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3O-C16-HSL): Structure, Function, and Methodologies

Introduction

This compound (3O-C16-HSL) is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules pivotal to bacterial communication.[1][2] These molecules are the cornerstone of quorum sensing (QS), a sophisticated system that allows bacteria to monitor their population density and orchestrate collective behaviors.[3][4] As a long-chain AHL, 3O-C16-HSL is particularly significant in regulating processes such as virulence, biofilm formation, and symbiotic interactions in specific Gram-negative bacteria.[1][5]

This technical guide offers a comprehensive examination of 3O-C16-HSL, intended for researchers, scientists, and drug development professionals. We will deconstruct its molecular architecture, explore its central role in the quorum-sensing circuit, discuss its biological impact, and provide detailed experimental methodologies for its study. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system for rigorous scientific inquiry.

Part 1: Molecular Architecture and Physicochemical Properties

The biological function of 3O-C16-HSL is intrinsically linked to its specific chemical structure. Understanding this architecture is the first step in appreciating its role as a precise signaling molecule.

Core Chemical Structure

3O-C16-HSL is an amphipathic molecule composed of two principal moieties: a polar head group and a long, hydrophobic acyl tail.

-

L-Homoserine Lactone (HSL) Ring: This five-membered lactone ring is the conserved polar head group found in all AHLs. It is derived from S-adenosylmethionine (SAM) during biosynthesis.[2] Its ability to participate in hydrogen bonding is crucial for interaction with its cognate receptor protein.

-

3-oxo-hexadecanoyl Acyl Side Chain: This is a 16-carbon acyl chain attached to the primary amine of the homoserine lactone ring via an amide linkage.[2] The length and modifications of this tail confer specificity to the signaling molecule. Key features of the 3O-C16-HSL tail include:

-

Chain Length: The 16-carbon length makes it one of the "long-chain" AHLs, rendering it relatively non-polar and less diffusible in aqueous environments compared to short-chain AHLs.[6]

-

Beta-Keto Group: The presence of a carbonyl group at the C3 position (the "3-oxo" designation) is a critical modification that dictates its binding affinity and specificity for its partner transcriptional regulator.

-

Stereochemistry

The molecule possesses a single chiral center at the C3 position of the furanone ring, derived from the L-isomer of homoserine. The biological activity of AHLs is highly dependent on this specific (S)-configuration. The precise stereochemistry ensures a lock-and-key fit with the binding pocket of its receptor, a specificity that is fundamental to preventing signal crosstalk from other, similar molecules.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3O-C16-HSL, providing essential data for experimental design and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | [5][7] |

| Synonyms | 3-oxo-C16-HSL, 3OC16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone | [1][5] |

| Molecular Formula | C₂₀H₃₅NO₄ | [1][5][7] |

| Molecular Weight | 353.5 g/mol | [1][7][8] |

| CAS Number | 925448-37-9 | [1][5] |

| Appearance | White solid | [1] |

| Solubility | Soluble in chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1][5] |

| InChIKey | YZBAMTUXUHIYCQ-SFHVURJKSA-N | [1][5] |

Part 2: The Role of 3O-C16-HSL in Bacterial Quorum Sensing

Quorum sensing allows a population of bacteria to function as a multicellular entity, synchronizing gene expression to achieve common goals.[3] 3O-C16-HSL is a key messenger in this process for several bacterial species.

The Quorum Sensing Paradigm

The canonical quorum-sensing system in Gram-negative bacteria relies on a pair of proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that detects it. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to its cognate LuxR receptor, triggering a cascade of gene expression.[3][9]

Caption: General LuxI/LuxR-type quorum sensing circuit at low and high cell densities.

Biosynthesis and Signal Reception

-

Biosynthesis: 3O-C16-HSL is synthesized by a LuxI-family synthase. This enzyme catalyzes the ligation of the acyl chain from a 3-oxo-hexadecanoyl-acyl carrier protein (ACP) with the homoserine lactone moiety derived from S-adenosylmethionine (SAM).[2] The specificity of the synthase for the long 16-carbon acyl-ACP is a primary determinant for producing 3O-C16-HSL instead of other AHLs.

-

Signal Reception: As a hydrophobic, long-chain AHL, 3O-C16-HSL does not freely diffuse through the cell membrane like its short-chain counterparts. Its transport is often facilitated by efflux pumps.[6] Upon reaching a sufficient concentration, it binds to the N-terminal ligand-binding domain of its cognate LuxR-type transcriptional regulator. This binding induces a conformational change, leading to the dimerization and activation of the protein. The activated complex then binds to specific DNA promoter sequences known as lux boxes, initiating the transcription of target genes.[9]

Caption: Biosynthesis and signaling pathway of 3O-C16-HSL.

Part 3: Biological Significance and Applications

The activation of gene expression by 3O-C16-HSL has profound consequences for bacterial physiology and interactions with their environment.

-

Regulation of Virulence and Biofilm Formation: In pathogenic bacteria, QS systems regulated by long-chain AHLs like 3O-C16-HSL often control the expression of virulence factors, such as exotoxins and proteases, as well as factors essential for the formation of robust, antibiotic-resistant biofilms.[1][10]

-

Inter-kingdom Signaling: Beyond communication between bacteria, 3O-C16-HSL can influence eukaryotic hosts. In plants, it has been shown to prime the plant's immune system for systemic acquired resistance against pathogens.[5][11] This cross-kingdom interaction highlights the molecule's complex ecological role.

-

Target for Drug Development: The central role of 3O-C16-HSL in controlling pathogenicity makes its signaling pathway an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, "quorum quenching" drugs aim to disrupt this communication, effectively disarming the pathogens and making them more susceptible to host immune clearance or conventional antibiotics.

Part 4: Experimental Methodologies

Studying 3O-C16-HSL requires robust methods for its extraction, detection, and functional characterization. The protocols described here are foundational workflows that provide reliable and reproducible results.

Detection and Quantification

Protocol 1: Extraction from Bacterial Culture Supernatants

-

Rationale: 3O-C16-HSL is secreted into the culture medium. Due to its hydrophobic nature, it must be extracted using an organic solvent. Dichloromethane (DCM) or acidified ethyl acetate are commonly used for their efficiency in extracting long-chain AHLs.

-

Methodology:

-

Grow the bacterial strain of interest in appropriate liquid media to the desired growth phase (typically stationary phase, when AHL concentration is highest).

-

Centrifuge the culture at >8,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Perform a liquid-liquid extraction by adding an equal volume of solvent (e.g., dichloromethane) to the supernatant in a separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the phases to separate and collect the lower organic phase.

-

Repeat the extraction of the aqueous phase two more times to maximize yield.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., acetonitrile or methanol) for analysis.

-

Protocol 2: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Rationale: HPLC-MS is the gold standard for identifying and quantifying specific AHLs. HPLC separates the molecules in a complex mixture, and MS provides precise mass information for unambiguous identification and fragmentation data for structural confirmation.

-

Methodology:

-

Chromatography: Use a C18 reverse-phase column for separation.

-

Mobile Phase: Employ a gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 30% B to 100% B over 20 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Detection: Use Selected Ion Monitoring (SIM) to look for the specific m/z of the protonated molecule [M+H]⁺, which for 3O-C16-HSL is 354.5.

-

Confirmation: For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 354.5). A characteristic fragment ion at m/z 102 corresponds to the homoserine lactone ring, confirming its identity as an AHL.

-

Quantification: Create a standard curve using a pure, synthetic 3O-C16-HSL standard of known concentrations to quantify the amount in the sample.

-

Assessing Biological Activity

Protocol 3: Using Bacterial Biosensors

-

Rationale: Biosensor strains are genetically engineered bacteria that produce a measurable output (e.g., color, light, or enzyme activity) in the presence of AHLs. They provide a sensitive and cost-effective way to detect and semi-quantify AHL activity. Long-chain AHLs are typically detected using biosensors like Agrobacterium tumefaciens NTL4(pZLR4).

Caption: Experimental workflow for detecting 3O-C16-HSL using a lacZ-based biosensor.

-

Methodology:

-

Spread a lawn of the biosensor strain on an appropriate agar plate.

-

Spot a small amount of the reconstituted sample extract onto the center of the lawn.

-

Incubate the plate overnight at the optimal temperature for the biosensor.

-

If the assay is colorimetric (e.g., using a lacZ reporter with X-gal in the media), the development of a colored halo (blue for lacZ) around the spot indicates the presence of AHL activity.

-

The diameter or intensity of the halo can be used for semi-quantitative comparison against standards.

-

Conclusion

This compound is more than a simple metabolite; it is a highly specific and potent signaling molecule that enables sophisticated, coordinated behaviors in bacteria. Its unique structure, featuring a long acyl chain and a beta-keto modification, dictates its function in regulating critical processes from virulence to symbiosis. For researchers in microbiology and drug discovery, a thorough understanding of its molecular architecture, biological role, and the analytical methods used to study it is essential for advancing our knowledge of bacterial communication and developing next-generation therapeutics that target these intricate networks.

References

-

Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. PNAS. [Link]

-

PubChem. N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. [Link]

-

PubChem. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide. [Link]

-

Wikipedia. N-Acyl homoserine lactone. [Link]

-

Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Infection and Immunity. [Link]

-

Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link]

-

Rather, M. A., et al. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]

-

Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

-

Teplitski, M., et al. (2003). N-3-oxo-dodecanoyl-homoserine lactone and N-3-oxo-hexadecanoyl-homoserine lactone modulate protein expression in Medicago truncatula. Plant Physiology. [Link]

-

Abbamondi, G. R., et al. (2016). Identification of N-Hexadecanoyl-L-homoserine lactone (C16-AHL) as signal molecule in halophilic bacterium Halomonas smyrnensis AAD6. Journal of Basic Microbiology. [Link]

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide | C20H35NO4 | CID 87606261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 10. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL) integral to bacterial quorum sensing and inter-kingdom signaling. We will delve into the historical context of its discovery, its biosynthesis, and its multifaceted roles, particularly in mediating interactions between bacteria and plants. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and insights into the causality behind experimental choices.

Introduction: The Dawn of Quorum Sensing

The concept of bacterial communication, or quorum sensing (QS), emerged from the observation that certain bacterial behaviors are coordinated in a population density-dependent manner. This phenomenon was first described as "autoinduction" in the 1970s in the bioluminescent marine bacterium Vibrio fischeri. Researchers noted that light production only occurred at high cell densities, mediated by a small, diffusible signaling molecule. This molecule was later identified as N-(3-oxohexanoyl)-L-homoserine lactone, the first discovered AHL.

This seminal discovery unveiled a sophisticated world of intercellular communication, revealing that bacteria can function as multicellular collectives. The core of this system in many Gram-negative bacteria is the LuxI/LuxR-type circuit. LuxI-type synthases produce AHLs, which diffuse into the environment. As the bacterial population grows, the AHL concentration surpasses a threshold, leading to its binding with a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, controlling phenotypes such as biofilm formation, virulence factor production, and bioluminescence.

The Emergence of a Long-Chain Signal: The History of this compound

While much of the early focus was on short-chain AHLs, the discovery of long-chain AHLs broadened the landscape of quorum sensing. This compound (3-oxo-C16-HSL) is a notable member of this long-chain class. It is recognized as an unusual, substituted long-chain AHL produced by certain bacteria, including strains of Agrobacterium vitis and Pseudomonas.

A pivotal moment in understanding the significance of 3-oxo-C16-HSL came from research into plant-bacterial interactions. A foundational 2003 study by Mathesius et al. demonstrated that treating the model legume Medicago truncatula with 3-oxo-C16-HSL, along with N-3-oxo-dodecanoyl-homoserine lactone (3-oxo-C12-HSL), led to differential expression of proteins associated with flavonoid synthesis, hormone metabolism, and oxidative stress. This was one of the earliest indications that plants can perceive and respond to these bacterial signals, a concept now known as inter-kingdom signaling.

The Molecular Architecture: Physicochemical Properties of 3-oxo-C16-HSL

A thorough understanding of the physicochemical properties of 3-oxo-C16-HSL is essential for its study.

| Property | Value | Source |

| Chemical Formula | C20H35NO4 | |

| Molecular Weight | 353.5 g/mol | |

| CAS Number | 925448-37-9 | |

| Appearance | Solid | |

| Solubility | Soluble in DMF and DMSO |

Biosynthesis of this compound

The synthesis of AHLs is catalyzed by LuxI-type synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.

The specificity for the long C16 acyl chain of 3-oxo-C16-HSL is determined by the substrate-binding pocket of the specific LuxI homolog. While the general mechanism is conserved, the amino acid composition of the binding pocket dictates the length and modification of the acyl chain that can be accommodated.

// Nodes SAM [label="S-Adenosylmethionine (SAM)", fillcolor="#F1F3F4"]; Acyl_ACP [label="Hexadecanoyl-Acyl Carrier Protein (C16-ACP)", fillcolor="#F1F3F4"]; LuxI [label="LuxI-type Synthase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Acyl-SAM Intermediate", fillcolor="#FBBC05"]; HSL [label="this compound (3-oxo-C16-HSL)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTA [label="5'-Methylthioadenosine (MTA)", fillcolor="#F1F3F4"]; ACP [label="Acyl Carrier Protein (ACP)", fillcolor="#F1F3F4"];

// Edges SAM -> LuxI; Acyl_ACP -> LuxI; LuxI -> Intermediate [label="Acylation"]; Intermediate -> HSL [label="Lactonization"]; Intermediate -> MTA [label="Release"]; LuxI -> ACP [label="Release", style=dashed]; }

Figure 1: Biosynthesis of this compound.

Inter-Kingdom Signaling: The Role of 3-oxo-C16-HSL in Plant Interactions

Long-chain AHLs like 3-oxo-C16-HSL are particularly interesting for their role in mediating interactions with eukaryotic hosts, especially plants. Due to their hydrophobic nature, they are thought to interact with plant cell membranes. This interaction can trigger a variety of responses in the plant, a phenomenon known as "AHL-priming." Priming prepares the plant to respond more quickly and robustly to subsequent stresses, such as pathogen attack.

The perception of 3-oxo-C16-HSL by plants can lead to:

-

Induced Systemic Resistance (ISR): Treatment with 3-oxo-C16-HSL has been shown to prime plants for enhanced resistance against a broad range of pathogens.

-

Modulation of Plant Growth and Development: Depending on the plant species and concentration, 3-oxo-C16-HSL can influence root architecture, including primary root growth and lateral root formation.

-

Changes in Gene Expression: As demonstrated in Medicago truncatula, 3-oxo-C16-HSL can alter the expression of genes involved in defense, hormone signaling, and metabolism.

The precise mechanism of AHL perception by plants is still an active area of research. It is hypothesized that plants may have specific receptors that recognize AHLs, or that AHLs may interact with other signaling pathways within the plant cell.

// Nodes AHL [label="3-oxo-C16-HSL", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Putative Plant Receptor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream Signaling Cascade\n(e.g., MAPK activation, Ca2+ influx)", fillcolor="#FBBC05"]; Gene_Expression [label="Changes in Gene Expression", fillcolor="#FBBC05"]; Plant_Response [label="Primed Plant Response\n(e.g., ISR, altered growth)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AHL -> Receptor [label="Binding"]; Receptor -> Signaling_Cascade [label="Activation"]; Signaling_Cascade -> Gene_Expression; Gene_Expression -> Plant_Response; }

Figure 2: Hypothesized plant signaling pathway for 3-oxo-C16-HSL perception.

Methodologies for the Study of this compound

The study of 3-oxo-C16-HSL requires robust and reliable methodologies for its detection, quantification, and synthesis.

Detection and Quantification

Several methods can be employed for the detection and quantification of 3-oxo-C16-HSL, each with its own advantages and limitations.

-

Bioluminescent Reporter Assays: These assays utilize engineered bacterial strains that produce a detectable signal, such as light, in the presence of specific AHLs. While sensitive, they may exhibit cross-reactivity with other AHLs.

-

Chromatographic Methods:

-

Thin-Layer Chromatography (TLC): A simple and rapid method for the qualitative detection of AHLs.

-

High-Performance Liquid Chromatography (HPLC): Provides both qualitative and quantitative information and can be coupled with mass spectrometry for definitive identification.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of AHLs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the identification and quantification of AHLs in complex biological samples.

-

Protocol: Extraction of AHLs from Bacterial Culture Supernatants

-

Culture Growth: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted AHLs.

-

Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Chemical Synthesis

The chemical synthesis of 3-oxo-C16-HSL is crucial for obtaining pure standards for research and for developing analogs to probe its biological activity. A common synthetic route involves the coupling of L-homoserine lactone with a 3-oxo-hexadecanoyl side chain.

Protocol: A General Route for the Synthesis of 3-oxo-AHLs

-

Activation of the Acyl Chain: Convert 3-oxohexadecanoic acid to a more reactive form, such as an acid chloride or an activated ester.

-

Coupling Reaction: React the activated acyl chain with L-homoserine lactone hydrobromide in the presence of a suitable base to neutralize the hydrobromide.

-

Purification: Purify the resulting 3-oxo-C16-HSL using column chromatography or recrystallization.

-

Characterization: Confirm the identity and purity of the synthesized compound using NMR and mass spectrometry.

// Nodes Acid [label="3-Oxohexadecanoic Acid", fillcolor="#F1F3F4"]; Activation [label="Activation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Acid [label="Activated Acyl Chain", fillcolor="#FBBC05"]; HSL_HBr [label="L-Homoserine Lactone\nHydrobromide", fillcolor="#F1F3F4"]; Coupling [label="Amide Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Product [label="Crude 3-oxo-C16-HSL", fillcolor="#EA4335"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Product [label="Pure 3-oxo-C16-HSL", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Verified 3-oxo-C16-HSL", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> Activation; Activation -> Activated_Acid; Activated_Acid -> Coupling; HSL_HBr -> Coupling; Coupling -> Crude_Product; Crude_Product -> Purification; Purification -> Pure_Product; Pure_Product -> Characterization; Characterization -> Final_Product; }

Figure 3: General workflow for the chemical synthesis of 3-oxo-C16-HSL.

Spectroscopic Characterization

Mass Spectrometry: The electron ionization (EI) mass spectrum of 3-oxo-C16-HSL will typically show a molecular ion peak (M+). The fragmentation pattern is characterized by the cleavage of the acyl side chain, providing information about its length and structure. A key diagnostic fragment is the homoserine lactone ring, which gives a characteristic ion at m/z 102.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of 3-oxo-C16-HSL. The 1H NMR spectrum will show characteristic signals for the protons of the homoserine lactone ring and the acyl chain. The 13C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Future Directions and Applications

The study of this compound and other long-chain AHLs is a rapidly evolving field. Future research will likely focus on:

-

Identification of Plant Receptors: The definitive identification of plant receptors for long-chain AHLs will be a major breakthrough in understanding inter-kingdom signaling.

-

Drug Development: The development of antagonists that block the biosynthesis or perception of 3-oxo-C16-HSL could represent a novel anti-virulence strategy to combat bacterial infections.

-

Agricultural Applications: Harnessing the ability of 3-oxo-C16-HSL to prime plant defenses could lead to the development of new, environmentally friendly methods for crop protection.

Conclusion

This compound stands as a testament to the complexity and elegance of microbial communication. From its roots in the fundamental discovery of quorum sensing to its role in the intricate dialogue between bacteria and plants, this long-chain signaling molecule continues to be a source of scientific inquiry and a potential target for innovative applications in medicine and agriculture. This guide has provided a technical framework for its study, with the hope of inspiring further research into its fascinating biology.

References

- Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444-1449.

- Chang, C. Y., Koh, C. L., Sam, C. K., Yin, W. F., & Chan, K. G. (2012). Unusual long-chain N-acyl homoserine lactone production by and presence of quorum quenching activity in bacterial isolates from diseased tilapia fish. PloS one, 7(8), e44034.

- Savka, M. A., Le, P. T., & Burr, T. J. (2011). LasR receptor for detection of long-chain quorum-sensing signals: identification of N-acyl-homoserine lactones encoded by the avsI locus of Agrobacterium vitis. Current microbiology, 62(1), 101-110.

- Schenk, S. T., & Schikora, A. (2015). AHL-priming functions via oxylipin and salicylic acid. Frontiers in plant science, 5, 784.

A Technical Guide to the Biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

Abstract

N-acyl-L-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in a multitude of Gram-negative bacteria, enabling them to coordinate gene expression with population density. This guide provides an in-depth examination of the biosynthetic pathway for N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain AHL utilized by bacteria such as Sinorhizobium meliloti and Agrobacterium vitis to regulate symbiotic and pathogenic interactions.[1][2] We will dissect the core enzymatic machinery, the detailed biochemical mechanism, and the genetic regulatory circuits that govern its production. Furthermore, this document offers detailed experimental protocols for the study of this pathway and discusses its significance as a target for the development of novel anti-virulence and anti-biofilm therapeutics.

Part 1: The Core Biosynthetic Machinery

The synthesis of all AHLs, including 3-oxo-C16-HSL, is orchestrated by a highly conserved family of enzymes and a specific set of molecular precursors derived from primary metabolic pathways.

The LuxI-Family of Synthases

The enzymes responsible for AHL synthesis are homologs of the LuxI protein, first identified in Vibrio fischeri.[3][4] These synthases exhibit remarkable specificity, determining the length and modification of the acyl side chain of the AHL molecule they produce. For long-chain AHLs like 3-oxo-C16-HSL, specific synthases such as SinI from the sinRI locus in Sinorhizobium meliloti are responsible.[1] The structural architecture of these enzymes, particularly a V-shaped substrate-binding cleft leading to a hydrophobic tunnel, is the primary determinant of this acyl-chain selectivity, accommodating the long hexadecanoyl group while excluding shorter chains.[5]

Essential Precursors: Linking Quorum Sensing to Cellular Metabolism

The production of 3-oxo-C16-HSL is intrinsically linked to two fundamental metabolic pools within the bacterial cell: amino acid metabolism and fatty acid biosynthesis.

-

S-adenosylmethionine (SAM): This ubiquitous molecule, a key player in cellular methylation reactions, serves as the donor for the conserved homoserine lactone (HSL) ring structure common to all AHLs.[3][4][6]

-

3-oxohexadecanoyl-Acyl Carrier Protein (ACP): The acyl side chain is not derived from a free fatty acid but from an activated intermediate of the fatty acid biosynthesis pathway.[4][7] Specifically, the 16-carbon, 3-oxo modified acyl group is transferred from its covalent linkage to the Acyl Carrier Protein (ACP). This ensures that the synthesis of the signaling molecule is directly coupled to the cell's fatty acid metabolic status.

| Component | Role in Biosynthesis | Source Pathway |

| SinI Synthase | Catalyzes the formation of 3-oxo-C16-HSL | Quorum Sensing Gene Locus (sinI) |

| SAM | Donates the homoserine lactone moiety | Amino Acid Metabolism |

| 3-oxohexadecanoyl-ACP | Donates the 16-carbon acyl side chain | Fatty Acid Biosynthesis (FASII) |

| 3-oxo-C16-HSL | The final signaling molecule (autoinducer) | Product |

Table 1: Key components involved in the biosynthesis of 3-oxo-C16-HSL.

Part 2: The Enzymatic Reaction Mechanism

Kinetic studies on LuxI homologs, such as RhlI from Pseudomonas aeruginosa, have revealed that AHL synthesis proceeds via a sequential, ordered Bi-Ter reaction mechanism.[7] This is a critical insight for drug development, as it defines a specific series of binding events that can be targeted for inhibition.

The synthesis of 3-oxo-C16-HSL by a synthase like SinI follows these discrete steps:

-

Initial Substrate Binding: S-adenosylmethionine (SAM) is the first substrate to bind to the enzyme, occupying a well-defined pocket formed by conserved N-terminal residues.[5][6][7]

-

Acyl-ACP Binding: Following the conformational change induced by SAM binding, the 3-oxohexadecanoyl-ACP binds to the synthase. The long acyl chain is accommodated within a hydrophobic tunnel that passes through the enzyme.[5]

-

Amide Bond Formation: The synthase catalyzes a nucleophilic attack from the primary amine of SAM onto the thioester carbonyl of the 3-oxohexadecanoyl-ACP. This forms an amide bond and creates an acyl-SAM intermediate, releasing the now-unacylated holo-ACP.[6]

-

Intramolecular Cyclization (Lactonization): The enzyme facilitates an intramolecular attack by the carboxylate of the SAM moiety on the thio-methyl-adenosine group. This reaction forms the stable five-membered homoserine lactone ring.

-

Product Release: The final products, this compound and the byproduct 5'-methylthioadenosine (MTA), are released from the enzyme.[6]

Caption: The enzymatic synthesis of 3-oxo-C16-HSL by a LuxI-family synthase.

Part 3: Genetic Regulation of Biosynthesis

The expression of the synthase gene is itself tightly controlled by quorum sensing, creating a powerful auto-inductive positive feedback loop. This is the fundamental mechanism that allows a bacterial population to switch from individual behavior to coordinated group action once a threshold density is reached.

The canonical regulatory unit is an operon containing the luxI homolog and a luxR homolog. In the case of S. meliloti, this is the sinI/sinR system.

-

Basal Expression: At low cell density, the sinI gene is expressed at a low, basal level, producing a small amount of 3-oxo-C16-HSL. This AHL can diffuse across the cell membrane.[3]

-

Signal Accumulation: As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases.

-

Receptor Binding and Activation: Once the concentration reaches a critical threshold, the AHL binds to its cognate cytoplasmic receptor protein, SinR (a LuxR homolog). This binding induces a conformational change in SinR, promoting its dimerization and enabling it to function as a transcriptional activator.

-

Transcriptional Amplification: The active SinR-AHL complex binds to a specific DNA sequence (a lux box) in the promoter region of the sinI gene, dramatically upregulating its transcription.

-

Positive Feedback: This massive increase in SinI synthase production leads to a rapid surge in 3-oxo-C16-HSL synthesis, amplifying the signal throughout the population and ensuring a synchronized switch in gene expression.

Caption: Positive feedback loop in the sinI/sinR quorum sensing circuit.

Part 4: Experimental Protocols

Studying the biosynthesis of a specific AHL requires robust methodologies for enzyme production, activity measurement, and product detection. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro AHL Synthase Activity Assay

This protocol describes the expression, purification, and functional assay of a candidate 3-oxo-C16-HSL synthase, such as SinI. The self-validating nature of this protocol lies in the direct observation of product formation only when the purified enzyme and all necessary substrates are present.

A. Expression and Purification of His-tagged SinI Synthase:

-

Cloning: Subclone the coding sequence of the sinI gene into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells using sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash with buffer containing 20 mM imidazole and elute the His-tagged SinI protein with buffer containing 250 mM imidazole.

-

Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay.

B. In Vitro Synthesis Reaction:

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 µM purified SinI synthase

-

200 µM S-adenosylmethionine (SAM)

-

50 µM 3-oxohexadecanoyl-ACP (requires separate enzymatic synthesis or purification)

-

Final volume adjusted to 100 µL with nuclease-free water.

-

-

Control Reactions: Prepare negative controls by omitting the enzyme, SAM, or the acyl-ACP substrate in separate reactions.

-

Incubation: Incubate all tubes at 30°C for 2 hours.

-

Extraction: Stop the reaction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases. Carefully collect the upper organic phase containing the AHL.

-

Analysis: Evaporate the solvent under a stream of nitrogen and resuspend the residue in methanol for analysis by HPLC-MS.

Protocol 2: HPLC-MS/MS for Detection and Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for unambiguous identification and quantification of AHLs due to its high sensitivity and specificity.

-

Chromatography:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Run a linear gradient from 30% B to 95% B over 15 minutes to elute the hydrophobic long-chain AHL.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Operate in Selected Reaction Monitoring (SRM) mode for highest specificity.

-

Precursor Ion: The [M+H]+ ion for 3-oxo-C16-HSL is m/z 354.5.[2]

-

Product Ions: Monitor for characteristic fragment ions resulting from the collision-induced dissociation of the precursor. A common fragment for AHLs is the homoserine lactone ring at m/z 102.

-

-

Quantification: Generate a standard curve using a synthetic 3-oxo-C16-HSL standard of known concentrations. Compare the peak area of the sample to the standard curve to determine its concentration.

Part 5: Implications and Future Directions

Significance in Host-Microbe Interactions

Long-chain AHLs, such as 3-oxo-C16-HSL, play critical roles beyond simple bacterial communication. In symbiotic contexts, like that of S. meliloti with leguminous plants, they are crucial for establishing a successful nitrogen-fixing relationship. In other contexts, they can modulate host responses. For instance, various long-chain AHLs have been shown to prime plant immune systems, inducing systemic resistance against subsequent pathogen attacks.[2][8]

A Prime Target for Anti-Quorum Sensing Therapeutics

The central role of AHL synthases in controlling virulence and biofilm formation in many pathogens makes them an attractive target for novel antimicrobial strategies.[7] Unlike traditional antibiotics that kill bacteria, inhibitors of AHL synthases act as "anti-virulence" agents. By blocking the communication pathway, they can disarm pathogens and prevent the formation of resilient biofilms, rendering them more susceptible to host immune clearance or conventional antibiotics. This approach is theorized to exert less selective pressure for the development of resistance. The detailed understanding of the synthase structure and its ordered kinetic mechanism provides a rational basis for the design of specific, potent inhibitors targeting the SAM or acyl-ACP binding sites.

References

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360–4365. [Link]

-

Khan, S. R., & Farrand, S. K. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(21), 13217. [Link]

-

Kaufmann, G. F., Sartorio, R., Lee, S.-H., Rogers, C. J., Rickert, M., Moss, J. A., ... & Janda, K. D. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 102(2), 309-314. [Link]

-

Wikipedia contributors. (2023). N-Acyl homoserine lactone. In Wikipedia, The Free Encyclopedia. [Link]

-

Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Molecular microbiology, 53(4), 1135–1146. [Link]

-

Schaefer, A. L., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. Proceedings of the National Academy of Sciences, 93(18), 9505–9509. [Link]

-

Churchill, M. E. A., & Herman, K. L. (2008). Defining the Structure and Function of Acyl-Homoserine Lactone Autoinducers. Scilit. [Link]

-

Hanzelka, B. L., & Greenberg, E. P. (1999). A model for the synthesis of acyl-HSLs by the LuxI protein family. ResearchGate. [Link]

-

Ali, A., Singh, P., Kumar, N., & Sharma, V. K. (2017). 3D structure of Acyl-homoserine lactone (AHL) Synthase LasI. ResearchGate. [Link]

-

Hayat, S., Muzammil, S., Aslam, B., Siddique, M. H., Saqalein, M., & Nisar, M. A. (2019). 3D structure of Acyl-homoserine lactone (AHL) Synthase LasI. ResearchGate. [Link]

-

Ali, A., Singh, P., Kumar, N., & Sharma, V. K. (2017). 3D structure of Acyl-homoserine lactone (AHL) Synthase LasI. ResearchGate. [Link]

-

UniProt Consortium. (n.d.). lasI - Acyl-homoserine-lactone synthase. UniProt. [Link]

-

Hanzelka, B. L., Parsek, M. R., Val, D. L., Dunlap, P. V., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein. Journal of Bacteriology, 181(18), 5766–5770. [Link]

-

Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity, 83(5), 2098-2107. [Link]

-

Immunomart. (n.d.). This compound. Immunomart. [Link]

-

Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology, 191(1), 337-344. [Link]

-

Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444-1449. [Link]

-

Scott, M., & Hasty, J. (2018). Characterization of diverse homoserine lactone synthases in Escherichia coli. PLoS ONE, 13(8), e0202294. [Link]

-

Science.gov. (n.d.). n-3-oxohexanoyl homoserine lactone: Topics. Science.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. PubChem Compound Database. [Link]

-

Carlier, A., Chevrot, R., Dessaux, Y., & Faure, D. (2008). Model for regulation of the synthesis and degradation of 3-oxo-octanoylhomoserine lactone (OC8-HSL) by plant signals. ResearchGate. [Link]

-

Yu, D., et al. (2020). Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens. LWT, 125, 109228. [Link]

-

Ferreira, C. M. H., et al. (2020). N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S. ResearchGate. [Link]

-

Li, L., et al. (2015). Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-oxododecanoyl) Homoserine Lactone Attenuates Lipopolysaccharide-Induced Inflammation by Activating the Unfolded Protein Response. Infection and Immunity, 83(5), 2098-2107. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360–4365. [Link]

-

Gagnière, J., et al. (2021). 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific Reports, 11(1), 1-13. [Link]

-

Ahonsi, M. O., et al. (2008). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 74(18), 5693-5702. [Link]

-

Rasheed, R., et al. (2021). Bacterial quorum sensing precursors N-(3-Oxododecanoyl)-L-homoserine lactone & N-(3-Hydroxyoctanoyl)-DL-homoserine lactone ameliorate algal biomass, lipids and fatty acids. ResearchGate. [Link]

-

Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 896342. [Link]

-

Van De Velde, M., et al. (2020). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. [Link]

Sources

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Producing Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: Beyond Simple Cell Counting – The Logic of Chemical Communication

In the microbial world, existence is a function of community. The ability to act in unison provides a significant competitive advantage, whether for colonizing a host, forming a protective biofilm, or overwhelming defense mechanisms. This coordinated behavior is not left to chance; it is governed by a sophisticated system of cell-to-cell communication known as quorum sensing (QS). At the heart of this system in many Gram-negative bacteria are small, diffusible signal molecules: N-acyl-homoserine lactones (AHLs).

This guide moves beyond a general overview to focus on a specific, yet less commonly discussed, class of long-chain AHLs: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) . The extended 16-carbon acyl chain imparts distinct physicochemical properties that influence its diffusion, reception, and biological impact. Understanding the bacteria that produce this molecule, the genetic systems that control it, and the methodologies to study it is critical for researchers aiming to decipher or disrupt the complex social lives of these microorganisms. Here, we provide the technical details and, more importantly, the strategic reasoning behind the methodologies, to empower your research and development endeavors.

Part 1: The Producers – Key Bacteria Harboring 3-oxo-C16-HSL Systems

While shorter-chain AHLs are widespread, the production of a 16-carbon 3-oxo-AHL is more specialized. Identifying the producers is the first step toward understanding the signal's ecological and pathological significance.

Initial evidence points to several genera known for producing a diverse array of long-chain AHLs. While direct and exclusive production of 3-oxo-C16-HSL is a nuanced topic requiring precise analytical confirmation, several key groups are of high interest.

| Bacterial Species/Group | Typical Quorum Sensing System | Notes on Long-Chain AHL Production |

| Burkholderia cepacia complex (Bcc) | CepI/CepR | Primarily known for producing C8-HSL and C6-HSL, but the plasticity of LuxI-family synthases warrants investigation for longer-chain AHLs under specific conditions.[1][2] The CepIR system is a critical regulator of virulence factors, including siderophores and proteases.[1][3] |

| Agrobacterium vitis | AvsI/LasR-type receptor | Strains of this plant pathogen have been identified as producers of unusual, long-chain AHLs, including 3-oxo-C16-HSL.[4] |

| Other Pseudomonas and Sinorhizobium species | Various LuxI/LuxR homologs | Genera like Sinorhizobium meliloti (using SinI/SinR) are well-documented producers of very long-chain AHLs (up to C18), including C16-HSL.[5] While not always the 3-oxo variant, the enzymatic machinery clearly exists to handle long fatty acid precursors. |

Expert Insight: The length of the acyl chain on an AHL is determined by the substrate specificity of the LuxI-family synthase, which utilizes S-adenosyl-L-methionine (SAM) for the homoserine lactone ring and a specific acyl-ACP (Acyl Carrier Protein) from the fatty acid biosynthesis pathway. The presence of a 3-oxo group is a hallmark of direct synthesis from a β-ketoacyl-ACP intermediate. Therefore, when searching for novel 3-oxo-C16-HSL producers, a logical starting point is to perform genomic analysis for LuxI homologs in bacteria known to possess complex fatty acid metabolism.

Part 2: The Genetic Architecture – The LuxI/LuxR Paradigm

The synthesis and response to 3-oxo-C16-HSL are governed by a canonical LuxI/LuxR-type quorum sensing circuit. Understanding this pathway is fundamental to its study and manipulation.

-

Synthesis (The "Shout"): The LuxI-family synthase (e.g., AvsI) synthesizes 3-oxo-C16-HSL from its specific acyl-ACP precursor and SAM.

-

Accumulation & Diffusion (The "Message Spreads"): As the bacterial population density increases, the concentration of 3-oxo-C16-HSL builds up in the local environment. Unlike short-chain AHLs, the hydrophobicity of this long-chain molecule may lead to its localization within the cell membrane, potentially requiring active transport or vesicle-mediated transfer rather than free diffusion.[5]

-

Reception (The "Listener"): Once a threshold concentration is reached, 3-oxo-C16-HSL binds to its cognate cytoplasmic receptor, a LuxR-family transcriptional regulator .

-

Activation & Regulation (The "Coordinated Action"): This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This complex then acts as a transcriptional activator or repressor, modulating the expression of genes often associated with virulence, biofilm formation, and secondary metabolite production.[1][6]

Visualization: The 3-oxo-C16-HSL Quorum Sensing Circuit

Caption: A diagram of the LuxI/LuxR-type quorum sensing system for 3-oxo-C16-HSL.

Part 3: Methodologies for Detection and Quantification

Studying a signaling molecule requires robust methods for its detection and quantification. The long-chain nature of 3-oxo-C16-HSL presents unique challenges and considerations compared to its shorter-chain cousins.

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Supernatant

Causality: The hydrophobicity of 3-oxo-C16-HSL means it is less soluble in aqueous media and may be partially retained in the bacterial cell membranes. Therefore, the choice of solvent is critical. While ethyl acetate is a common choice, its polarity may be insufficient for efficient extraction of very long-chain AHLs. Dichloromethane (DCM) offers a less polar alternative, improving recovery. Acidification of the sample protonates the lactone ring, preventing hydrolysis under neutral or basic conditions, thereby preserving the molecule's integrity.

Step-by-Step Methodology:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to late-logarithmic or stationary phase, where QS gene expression is typically maximal.

-

Cell Removal: Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant the supernatant into a sterile container.

-

Solvent Extraction (Self-Validating Step):

-

For every 100 mL of cell-free supernatant, add 100 mL of dichloromethane (DCM).

-

Control: Prepare a parallel "spiked" control by adding a known concentration of synthetic 3-oxo-C16-HSL standard to 100 mL of sterile culture medium and extract it using the same procedure. This allows you to calculate extraction efficiency.

-

-

Mixing: Agitate the mixture vigorously for 2 minutes in a separatory funnel. Allow the phases to separate.

-

Collection: Collect the lower organic (DCM) phase. Perform a second extraction on the aqueous phase with another 100 mL of DCM to maximize yield.

-

Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Re-dissolve the dried extract in a small, precise volume (e.g., 200 µL) of methanol or acetonitrile suitable for subsequent analysis. Store at -20°C.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Causality: For unambiguous identification and precise quantification, HPLC-MS/MS is the gold standard. HPLC separates the complex mixture of the bacterial extract, while the tandem mass spectrometer provides two levels of confirmation: the parent mass of the molecule (MS1) and the mass of its characteristic fragments after collision-induced dissociation (MS2). This specificity is crucial to distinguish 3-oxo-C16-HSL from other structurally similar lipids.

Step-by-Step Methodology:

-

Instrumentation: Use a C18 reverse-phase HPLC column coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is effective. The formic acid aids in the ionization of the AHL molecule in the ESI source.

-

Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. The long, hydrophobic C16 chain requires a high percentage of organic solvent for elution.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI mode.

-

MS1 Scan: Scan for the protonated parent ion [M+H]⁺ of 3-oxo-C16-HSL, which has a mass-to-charge ratio (m/z) of 354.5.[4]

-

MS2 Fragmentation (MRM): Select the parent ion (354.5 m/z) and monitor for its characteristic product ion. The most common and stable fragment for all AHLs is the homoserine lactone ring, which has an m/z of 102. This 354.5 -> 102 transition is highly specific.

-

-

Quantification (Self-Validating Step):

-

Generate a standard curve by injecting known concentrations of a purified 3-oxo-C16-HSL standard (e.g., 1 nM to 10 µM).

-

Plot the peak area of the 102 m/z product ion against the concentration.

-

Analyze the reconstituted bacterial extract and determine its concentration by interpolating its peak area on the standard curve. The linearity of the standard curve validates the quantification method within that range.

-

Visualization: Analytical Workflow for 3-oxo-C16-HSL Identification

Caption: A streamlined workflow from bacterial culture to quantitative analysis of 3-oxo-C16-HSL.

Part 4: Implications for Drug Development – Targeting the Message

The central role of QS systems like the one involving 3-oxo-C16-HSL in regulating virulence makes them attractive targets for novel antimicrobial strategies. Rather than killing the bacteria, which imposes strong selective pressure for resistance, quorum quenching (QQ) aims to disarm them by disrupting their communication.

Potential Drug Development Strategies:

-

Inhibition of the Synthase (LuxI Homologs):

-

Mechanism: Develop small molecules that act as competitive or non-competitive inhibitors of the LuxI-type synthase, preventing the production of 3-oxo-C16-HSL. These could be analogs of the natural substrates (SAM or acyl-ACP).

-

Advantage: Halts signal production at its source.

-

-

Degradation of the Signal Molecule:

-

Mechanism: Utilize enzymes (AHL lactonases or acylases) that specifically degrade the 3-oxo-C16-HSL molecule, keeping its concentration below the threshold required for activation.

-

Advantage: An established natural mechanism that can be harnessed for therapeutic use.

-

-

Antagonism of the Receptor (LuxR Homologs):

-

Mechanism: Design molecules that are structurally similar to 3-oxo-C16-HSL and can bind to the LuxR-type receptor but fail to induce the conformational change necessary for its activation. These competitive inhibitors effectively block the receptor site.[7]

-

Advantage: This is a highly specific approach that directly targets the final step of signal reception. The long acyl chain of 3-oxo-C16-HSL provides a large lipophilic target for designing high-affinity antagonists.

-

Expert Insight: When developing antagonists for a long-chain AHL receptor, it is crucial to consider the pharmacokinetics. The hydrophobicity that helps the natural ligand interact with its receptor can also make a drug candidate poorly soluble and difficult to deliver. Prodrug strategies or novel formulation technologies may be necessary to overcome these challenges in a clinical setting.

References

-

Functional Quorum Sensing Systems are Maintained during Chronic Burkholderia cepacia Complex Infections in Patients with Cystic Fibrosis. PMC - NIH. [Link]

-

Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI. Journal of Bacteriology. [Link]

-

Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex. ZORA (Zurich Open Repository and Archive). [Link]

-

Quorum sensing in the Burkholderia cepacia complex. Research in Microbiology. [Link]

-

Social Interactions in the Burkholderia Cepacia Complex: Biofilms and Quorum Sensing. Taylor & Francis Online. [Link]

-

The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central. [Link]

-

Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

-

Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]

-

N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. [Link]

-

Relative quantification of C4-HSL and 3-oxo-C12-HSL produced by P. aeruginosa using LC-MS/MS chromatograms. ResearchGate. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Functional Quorum Sensing Systems are Maintained during Chronic Burkholderia cepacia Complex Infections in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Physical and chemical properties of 3-oxo-C16-HSL

An In-Depth Technical Guide to N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL)

Abstract

N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial intercellular communication, a process known as quorum sensing (QS). Produced by various Gram-negative bacteria, including strains of Agrobacterium vitis and Pseudomonas, this molecule plays a crucial role in coordinating collective behaviors such as biofilm formation and virulence factor expression.[1][2] Furthermore, long-chain AHLs like 3-oxo-C16-HSL are recognized for their ability to engage in inter-kingdom signaling, notably by priming the immune systems of plants against pathogenic attack.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-oxo-C16-HSL, details established protocols for its synthesis and analysis, and explores its biological functions, offering a critical resource for researchers in microbiology, drug development, and plant pathology.

Physicochemical Properties

The function and bioavailability of 3-oxo-C16-HSL are intrinsically linked to its physicochemical characteristics. As a long-chain AHL, its properties are dominated by a lengthy, hydrophobic acyl tail combined with a polar homoserine lactone head group.

Core Attributes

A summary of the key physical and chemical properties of 3-oxo-C16-HSL is presented below.

| Property | Value | Source(s) |

| Formal Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide | [1] |

| Synonyms | 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone, 3OC16-HSL | [1][3] |

| Molecular Formula | C₂₀H₃₅NO₄ | [1][3] |

| Molecular Weight | 353.5 g/mol | [1][3] |

| Appearance | White to off-white solid | [3][4] |

| CAS Number | 925448-37-9 | [1][3] |

Solubility and Stability

The solubility profile of 3-oxo-C16-HSL is critical for its handling in experimental settings. Its long acyl chain renders it poorly soluble in aqueous solutions but readily soluble in organic solvents.

Causality Insight: The use of aprotic polar solvents like DMSO and DMF is essential for creating stable, concentrated stock solutions. Primary alcohols such as ethanol are generally not recommended for long-term storage as they can promote the hydrolysis and opening of the homoserine lactone ring, rendering the molecule biologically inactive.[5][6]

-

Storage and Stability:

-

Solid Form: Stable for at least two years when stored at -20°C, protected from light and moisture.[3]

-

In Solvent: Stock solutions in anhydrous DMSO are stable for up to 6 months at -80°C.[4] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[4] In aqueous media at neutral or alkaline pH, the lactone ring is susceptible to hydrolysis, with a half-life that can be on the order of hours, a critical consideration for the design of aqueous bioassays.[7]

-

Synthesis and Analytical Characterization

The availability of pure 3-oxo-C16-HSL is fundamental for research. While it can be isolated from bacterial cultures, chemical synthesis provides a more reliable and scalable source.

General Synthesis Strategy

The most common synthetic route involves the coupling of L-homoserine lactone with an activated form of the corresponding 3-oxo-fatty acid.

Protocol: Synthesis of N-Acyl-L-homoserine Lactones

This protocol provides a general methodology for the synthesis of AHLs, which can be specifically adapted for 3-oxo-C16-HSL.[8]

-

Reactant Preparation: Dissolve 3-oxohexadecanoic acid and L-homoserine lactone hydrobromide in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM). Stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: Add a coupling agent, such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC), dropwise to the reaction mixture. A catalyst like 4-dimethylaminopyridine (DMAP) may also be included.

-

Incubation: Allow the reaction to stir at room temperature for 24 hours to ensure complete coupling.

-

Workup: Quench the reaction and wash the mixture with a 5% (v/v) HCl aqueous solution.

-

Extraction: Extract the organic phase with DCM or ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield pure 3-oxo-C16-HSL.

Analytical Characterization Techniques

Confirmation of the identity and purity of synthesized or isolated 3-oxo-C16-HSL is paramount.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for AHL identification.[9]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used, detecting the protonated molecule [M+H]⁺.

-

Fragmentation: A characteristic fragmentation pattern involves the cleavage of the amide bond, yielding a prominent daughter ion corresponding to the homoserine lactone ring (m/z 102.1).[9][10] This consistent fragment is often used in Multiple Reaction Monitoring (MRM) methods for sensitive and specific quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the synthesized molecule, ensuring the correct connectivity of the acyl chain and the integrity of the lactone ring.[7]

Biological Activity and Mechanism of Action

3-oxo-C16-HSL functions as a chemical messenger in bacterial quorum sensing, a cell-density-dependent system for regulating gene expression.

The Quorum Sensing Circuit

AHL-mediated quorum sensing typically involves two key protein components: a LuxI-type synthase that produces the AHL signal, and a LuxR-type transcriptional regulator that detects it.[11]

-

Synthesis: A LuxI homolog synthesizes 3-oxo-C16-HSL. At low cell densities, the molecule diffuses out of the cell.

-

Accumulation: As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases.

-

Detection: Upon reaching a threshold concentration, the molecule diffuses back into the cells and binds to its cognate LuxR-type receptor.

-

Activation & Regulation: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and activation. The activated LuxR:AHL complex then binds to specific DNA promoter sequences (often called lux boxes) to either activate or repress the transcription of target genes.[11] These genes often encode virulence factors, biofilm matrix components, and other proteins that are most effective when produced by a coordinated population.

Inter-kingdom Signaling

Beyond bacterial communication, 3-oxo-C16-HSL can influence host organisms. In plants, long-chain AHLs have been shown to prime the plant's defense system, a phenomenon known as systemic acquired resistance, leading to enhanced protection against subsequent pathogen attacks.[1] In mammalian systems, related AHLs like 3-oxo-C12-HSL are known to exert immunomodulatory effects, interacting with various immune cells and signaling pathways.[7][12] While less studied, 3-oxo-C16-HSL is presumed to have similar capabilities due to its structural similarity, adsorbing to and potentially remodeling lipid membranes to facilitate interactions.[4]

Key Experimental Protocols

Studying the effects of 3-oxo-C16-HSL requires robust and reproducible assays. Below are foundational protocols for detecting its presence and quantifying its impact on a key bacterial phenotype.

Protocol: AHL Detection Using a Whole-Cell Bioreporter

This method utilizes a genetically engineered bacterial strain that produces a measurable signal (e.g., light, color) in the presence of specific AHLs.

-

Principle: The bioreporter strain contains a LuxR-type receptor that recognizes 3-oxo-C16-HSL and a promoter responsive to the activated receptor, which drives the expression of a reporter gene like lux (bioluminescence) or lacZ (colorimetric). The signal intensity is proportional to the AHL concentration.[13]

-

Materials:

-

AHL bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

-

Appropriate growth medium (e.g., Luria-Bertani broth).

-

3-oxo-C16-HSL stock solution and samples for testing.

-

96-well microtiter plates (white plates for luminescence).

-

Microplate reader (luminometer or spectrophotometer).

-

-

Procedure:

-

Inoculum Preparation: Grow the bioreporter strain overnight in the appropriate medium with selective antibiotics.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh medium.

-

Sample Addition: In a 96-well plate, add serial dilutions of your 3-oxo-C16-HSL standard or your unknown samples. Include a solvent control.

-

Inoculation: Add the diluted bioreporter culture to each well.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 4-6 hours).

-

Measurement: Measure the reporter output (e.g., luminescence using a luminometer).

-

Analysis: Plot the signal intensity against the concentration of the 3-oxo-C16-HSL standards to create a standard curve. Use this curve to determine the concentration in unknown samples.

-

Protocol: Crystal Violet Biofilm Formation Assay

This protocol quantifies the effect of 3-oxo-C16-HSL on the formation of static biofilms in vitro.[14]

-

Principle: Bacteria that form biofilms adhere to the surface of a microtiter plate well. Non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which is proportional to the biofilm biomass, is quantified by measuring its absorbance after solubilization.

-

Materials:

-

Bacterial strain of interest.

-

Appropriate liquid growth medium.

-

3-oxo-C16-HSL stock solution.

-

Sterile 96-well flat-bottom polystyrene microtiter plates.

-

0.1% (w/v) Crystal Violet solution.

-

95% Ethanol or 30% Acetic Acid.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Inoculum Preparation: Grow the test bacterium overnight. Dilute the culture 1:100 in fresh medium.

-

Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate.

-

Treatment: Add different concentrations of 3-oxo-C16-HSL to the wells. Include appropriate solvent and negative controls.

-

Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.

-

Washing: Discard the liquid culture and gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the stain solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 95% ethanol to each well to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570 nm using a microplate reader.

-

References

-

The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central. [Link]

-

N-3-oxo-hexadecanoyl-L-Homoserine lactone. Immunomart. [Link]

-

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone | C20H33NO4. PubChem. [Link]

-

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | C16H27NO4. PubChem. [Link]

-

N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. PubMed Central. [Link]

-

Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. NIH. [Link]

-

Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. ResearchGate. [Link]

-

Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers. [Link]

-

3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. NIH. [Link]

-

3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. ResearchGate. [Link]

-

LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl). ResearchGate. [Link]

-

Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]

-

Fragmentation of AHL (3oxo-C12-HSL + H2O) m/z 316: All daughter ions. ResearchGate. [Link]

-

3-Oxo-C16:1. Immunomart. [Link]

-

Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Sentinel Molecule: A Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone Signaling

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract